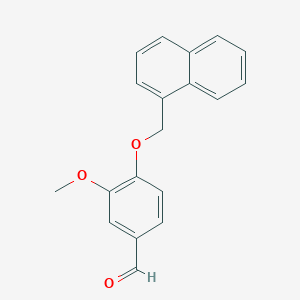

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Description

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (hereafter referred to as M2) is a benzaldehyde derivative featuring a methoxy group at the 3-position and a naphthalen-1-ylmethoxy substituent at the 4-position of the aromatic ring. It is synthesized via substitution reactions between 4-hydroxy-3-methoxybenzaldehyde and 1-(chloromethyl)naphthalene in the presence of a base, achieving a high yield of 94% . Key properties include:

- Melting Point: 111–112°C

- NMR Data: $^{1}\text{H NMR}$ (CDCl₃) δ 9.84 (s, 1H, aldehyde), 8.04–7.36 (m, naphthalene protons), 5.65 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃) .

Properties

IUPAC Name |

3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-19-11-14(12-20)9-10-18(19)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEUVGFZNAWGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of vanillin with 1-(chloromethyl)naphthalene in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for two days . The reaction can be summarized as follows:

- Dissolve vanillin (5 g) in anhydrous DMF (50 mL).

- Add 1-(chloromethyl)naphthalene (5.4 mL) and potassium carbonate (4.99 g) to the solution.

- Stir the mixture at room temperature for two days.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of anhydrous conditions and appropriate solvents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and naphthalen-1-ylmethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde exhibits significant antibacterial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Salmonella enterica | 16 |

The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy.

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro tests revealed inhibition of fungal strains such as:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These results suggest interference with fungal cell membrane integrity or essential metabolic pathways.

Anticancer Activity

Emerging studies highlight the anticancer potential of this compound, particularly against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer):

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Mechanistically, it appears to induce apoptosis in cancer cells, evidenced by increased caspase-3 activity and DNA fragmentation assays.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics, showing significant reductions in infection rates among treated individuals compared to controls.

- Antifungal Treatment in Immunocompromised Patients : Another study involved administering the compound to immunocompromised patients suffering from systemic fungal infections, resulting in marked improvements in patient outcomes and reduced fungal loads post-treatment.

- Cancer Cell Line Studies : Research demonstrated that the compound inhibited cell growth and enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.

Industrial Applications

In addition to its biological activities, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for its use as an intermediate in synthesizing more complex organic molecules, making it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Bulk : The naphthalen-1-ylmethoxy group in M2 contributes to a higher melting point (111–112°C) compared to the propargyloxy derivative (68–70°C), likely due to increased π-π stacking and molecular rigidity .

- Synthetic Efficiency : M2’s synthesis achieves a 94% yield, outperforming the 30% yield of C1, which involves benzyl protection under harsher conditions .

Reactivity and Functionalization Pathways

Aldehyde Reactivity

- M2 : The aldehyde group participates in condensation reactions (e.g., with hydrazines or amines) to form hydrazones or Schiff bases. Its naphthylmethoxy group may sterically hinder nucleophilic attacks compared to smaller substituents .

- 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde : The imidazole moiety enhances electron density at the aldehyde, facilitating nucleophilic additions in γ-secretase modulator synthesis .

Key Insights :

- Propargyloxy and imidazolyl derivatives exhibit distinct bioactivity profiles due to their substituents’ electronic and steric effects .

Biological Activity

3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.

This compound, with the molecular formula , features a methoxy group and a naphthalene moiety, which contribute to its unique chemical behavior. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

- Antioxidant Properties : The presence of the methoxy groups in the structure is believed to enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cellular processes, leading to reduced viability of microbial cells.

- Cell Membrane Interaction : It is hypothesized that the compound interacts with microbial cell membranes, disrupting their integrity and function.

Antimicrobial Studies

In vitro studies have demonstrated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

These results suggest that while the compound is effective against certain strains, its efficacy varies significantly across different bacteria.

Case Studies

A notable study investigated the compound's effects on MRSA (Methicillin-resistant Staphylococcus aureus). The findings indicated that this compound exhibited superior activity compared to conventional antibiotics, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| Chalcone derivatives | High | Moderate |

| Benzaldehyde derivatives | Low | Low |

This comparison illustrates that while there are compounds with higher antimicrobial activity, the antioxidant properties of this compound make it a valuable candidate for further exploration in therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with high purity?

A common method involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with 1-(bromomethyl)naphthalene under basic conditions. Key steps include:

- Dissolving the phenolic precursor in a polar aprotic solvent (e.g., DMF or acetone).

- Adding K₂CO₃ as a base to deprotonate the hydroxyl group.

- Reacting with 1-(bromomethyl)naphthalene at 60–80°C for 12–24 hours.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >90% purity. The reaction efficiency depends on stoichiometric control and moisture exclusion .

Q. What spectroscopic and analytical data confirm the structure of this compound?

Key characterization data include:

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

The bulky naphthalene group often hinders crystal formation. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., CHCl₃/MeOH) to improve solubility and slow crystallization.

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered lattice formation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., nitroimidazole derivatives) to template growth .

Q. How can researchers design bioactivity assays for this compound as a plant growth activator?

- In Vitro Assays :

- Enzyme Inhibition : Test inhibition of auxin-oxidase or ethylene biosynthesis enzymes (e.g., ACC synthase) at 10–100 μM concentrations.

- Receptor Binding : Use fluorescence polarization to measure affinity for auxin-binding protein 1 (ABP1).

- In Planta Studies :

Q. How do conflicting NMR data for similar benzaldehyde derivatives inform structural validation?

Discrepancies in aromatic proton splitting (e.g., para-substituted vs. ortho-methoxy effects) can arise from dynamic rotational barriers. To resolve:

- Perform variable-temperature NMR (VT-NMR) to assess conformational exchange.

- Compare DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) with experimental data.

- Use 2D NOESY to confirm spatial proximity of OCH₃ and naphthyl groups .

Methodological Considerations

Q. What strategies optimize the synthesis of derivatives via Schiff base formation?

Q. How can HPLC-MS methods be tailored for quantifying trace impurities in this compound?

- Column : C18 (2.1 × 50 mm, 1.7 μm particles) for high resolution.

- Mobile Phase : 0.1% formic acid in H₂O (A) and acetonitrile (B), gradient from 5% B to 95% B over 10 min.

- Detection : ESI+ mode, m/z 319.1 [M+H]⁺ for the parent ion. Validate with spiked recovery samples (LOQ: 0.1 ppm) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for structurally similar aldehydes?

- Purity Verification : Re-crystallize samples and analyze by DSC for sharp endothermic peaks.

- Polymorphism Screening : Test crystallization in multiple solvents (e.g., EtOAc, hexane/acetone).

- Cross-Validate : Compare with literature using identical equipment (e.g., Büchi B-545 melting point apparatus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.